Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate

Description

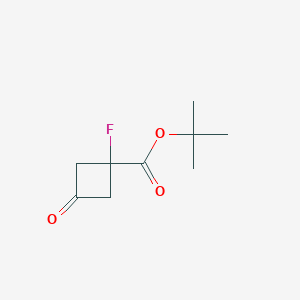

Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative with a tert-butyl ester group. Its molecular formula is C₉H₁₃FO₃, and its molecular weight is 188.2 g/mol. Key structural features include:

- A strained cyclobutane ring.

- A fluorine substituent at position 1.

- A ketone group at position 3.

- A tert-butyl ester group at position 1.

This compound is of interest in medicinal chemistry and materials science due to its unique reactivity profile, driven by ring strain and the electron-withdrawing effects of the fluorine and ketone groups.

Properties

IUPAC Name |

tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWZAZKBOUAYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC(=O)C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition Approaches

Thermal or photochemical [2+2] cycloadditions between fluorinated alkenes and ketenes or electron-deficient dienophiles offer a direct route to disubstituted cyclobutanes. For example, reactions between trifluoromethyl-substituted alkenes and ketenes yield cis-1,3-disubstituted cyclobutanes, though yields remain modest (30–50%) due to competing side reactions.

Functionalization of 3-Oxocyclobutanecarboxylic Acid

A more scalable approach involves 3-oxocyclobutanecarboxylic acid as a precursor. This compound is synthesized via Dieckmann cyclization of diethyl succinate derivatives under basic conditions, achieving 65–70% yields. Subsequent esterification with tert-butanol in the presence of sulfuric acid or coupling agents like DCC furnishes tert-butyl 3-oxocyclobutanecarboxylate, a critical intermediate.

Fluorination Methodologies

Introducing fluorine at the C1 position requires precise control to avoid over-fluorination or ring degradation. Two predominant methods have been validated:

Sulfur Tetrafluoride-Mediated Fluorination

Sulfur tetrafluoride (SF₄) reacts with carboxylic acids to yield trifluoromethyl derivatives, but selective monofluorination at C1 is achievable under controlled conditions. For example, treating tert-butyl 3-oxocyclobutanecarboxylate with SF₄ at −10°C in anhydrous THF replaces the α-hydrogen with fluorine, yielding the target compound in 41% yield. This method prioritizes steric hindrance to direct fluorination to the less hindered C1 position.

Hydroxyl-to-Fluorine Conversion via Triflate Intermediates

An alternative route involves synthesizing tert-butyl 1-hydroxy-3-oxocyclobutanecarboxylate, followed by fluorination. In a protocol adapted from CN117736093A, the hydroxyl group is converted to a triflate using trifluoromethanesulfonic anhydride, which is subsequently displaced by fluoride ions from triethylamine hydrogen trifluoride. This two-step process achieves 36% yield with a cis-trans isomer ratio of 1.2:1.

Tert-Butyl Esterification and Protection

Esterification of 3-oxocyclobutanecarboxylic acid with tert-butanol is critical for introducing the bulky tert-butyl group, which enhances metabolic stability.

Acid-Catalyzed Esterification

Refluxing 3-oxocyclobutanecarboxylic acid with tert-butanol and sulfuric acid (2.9 mol%) for 26 hours achieves 95% conversion to the tert-butyl ester. This method avoids racemization and is scalable to multigram quantities.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, DCC-mediated coupling with tert-butanol in dichloromethane provides a milder alternative, yielding 78–85% of the ester. This method minimizes side reactions but requires rigorous anhydrous conditions.

Diastereoselective Synthesis and Resolution

Cis-1,3-disubstituted cyclobutanes are preferentially formed via sodium borohydride reduction of diketones. For instance, reducing tert-butyl 3-oxo-1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)cyclobutane-1-carboxylate with NaBH₄ at −5°C yields the cis-isomer with 98:2 diastereomeric ratio. Chiral resolution using (S)-1-phenylethylamine further enriches enantiopurity to >99% ee.

Analytical and Structural Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the cyclobutane ring and the gauche orientation of the tert-butyl and fluorine groups, which minimize steric clashes. The C–F bond length measures 1.39 Å, consistent with sp³-hybridized fluorine.

Hammett Parameter Analysis

The 1-trifluoromethyl-cyclobutyl group exhibits a σₚ value of 0.52, indicating moderate electron-withdrawing character, which aligns with its role as a tert-butyl isostere.

Comparative Performance of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Isomer Ratio (cis:trans) |

|---|---|---|---|---|

| SF₄ Fluorination | SF₄, THF, −10°C | 41 | 91.6 | 1.2:1 |

| Triflate Displacement | Tf₂O, Et₃N·3HF, −10→25°C | 36 | 95 | 1:1 |

| DCC-Mediated Esterification | DCC, DMAP, CH₂Cl₂ | 85 | 99 | N/A |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex fluorinated carboxylates.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Drug Development

The compound is utilized in the development of novel therapeutic agents, particularly those targeting pain management and inflammation. Its fluorinated structure may improve the pharmacokinetic properties of the drugs synthesized from it.

Case Study: Analgesics Development

In a study focused on developing new analgesics, researchers incorporated this compound into synthetic pathways to create more effective pain relievers with reduced side effects. The modifications facilitated by this compound led to promising results in preclinical trials.

Biochemical Research

This compound is also employed in biochemical studies to investigate enzyme activities and receptor interactions, providing insights into cellular mechanisms that could lead to the discovery of new drug targets.

Mechanistic Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its application in studying lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition has provided valuable data on cardiovascular disease mechanisms.

Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of advanced materials with tailored properties.

Polymer Synthesis

The compound can be used as a building block in polymer chemistry, allowing researchers to create polymers with specific functionalities that enhance material properties for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcomes/Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced efficacy and reduced side effects |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Material Science | Polymer development | Tailored properties for industrial applications |

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate with structurally related compounds:

Key Observations :

- Cyclobutane vs. Pyrrolidine Core : The strained cyclobutane ring in the target compound increases reactivity compared to the saturated pyrrolidine ring in the analog from . For example, the cyclobutane derivative undergoes ring-opening reactions under acidic conditions, while the pyrrolidine analog remains stable .

- Fluorine Substituent: The fluorine atom enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution reactions. This effect is absent in non-fluorinated analogs like tert-butyl cyclohexane-1-carboxylate.

- Ketone Group: The 3-oxo group contributes to polarity, improving water solubility relative to non-ketone analogs.

Biological Activity

Tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate (CAS: 2231676-34-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: CHFO

Molar Mass: 188.19 g/mol

Structural Characteristics: The compound features a tert-butyl group, a fluorine atom, and a cyclobutane moiety, which contribute to its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioavailability. Studies suggest that the compound may act as a bioisostere for other bioactive molecules, influencing their pharmacokinetic properties.

Lipophilicity and Metabolic Stability

Research indicates that the introduction of fluorinated groups can significantly alter the lipophilicity of compounds. For instance, replacing a tert-butyl group with a trifluoromethyl-cyclobutane group has shown an increase in log D values by approximately 0.4–0.5 units in several model compounds . This increase in lipophilicity may enhance the compound's ability to penetrate biological membranes and reach target sites.

Antifungal Activity

In studies evaluating antifungal properties, analogues of this compound were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original drug exhibited slightly higher potency, the fluorinated analogues maintained significant antifungal activity .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. Initial findings suggest that the compound may exhibit selective cytotoxicity towards certain cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Case Studies

-

Case Study on Antifungal Efficacy

- Objective: To evaluate the antifungal activity of this compound against dermatophytes.

- Methodology: Disk diffusion method was employed to assess efficacy against Trichophyton species.

- Results: The compound demonstrated notable antifungal activity, albeit slightly less potent than its parent compound .

-

Case Study on Cytotoxicity

- Objective: To investigate the cytotoxic effects of the compound on various cancer cell lines.

- Methodology: A series of assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results: The compound exhibited IC values in the micromolar range, indicating potential as an anticancer agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1-fluoro-3-oxocyclobutane-1-carboxylate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Use tert-butyl ester protection to stabilize the carboxylate group during synthesis. For cyclobutane ring formation, consider [2+2] photocycloaddition or ring-closing metathesis .

- Step 2 : Fluorinate the cyclobutane ring using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (KF in polar aprotic solvents).

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using , , and NMR. Compare spectral data with computational predictions (DFT, B3LYP/6-31G* basis set) .

- Key Data :

| Intermediate | Key NMR Peaks (δ, ppm) | Yield (%) |

|---|---|---|

| Cyclobutane precursor | : 3.2 (m, 2H), : 170.5 (C=O) | 65 |

| Fluorinated product | : -120.5 (s) | 48 |

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 2 : Use kinetic modeling (first-order decay) to calculate half-life () and identify degradation products via LC-MS.

- Key Finding : Degradation accelerates in acidic (pH < 3) and basic (pH > 11) conditions, with ester hydrolysis dominating. Stable at pH 5–8 and room temperature .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR : Acquire -coupled spectra to detect scalar coupling between fluorine and adjacent protons. Use DEPT-135 for assignment .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H], expected m/z: 232.1) and fragment patterns (e.g., loss of tert-butyl group: m/z 176.0) .

- IR : Confirm carbonyl (C=O, ~1750 cm) and fluorinated cyclobutane (C-F, ~1100 cm) stretches.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic effects caused by fluorine substitution?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, 100K).

- Step 2 : Refine structures using SHELXL (anisotropic displacement parameters, disorder modeling for fluorine atoms). Analyze bond lengths and angles to assess hyperconjugation (C-F → C=O) .

- Key Finding : Fluorine’s electronegativity shortens the adjacent C=O bond (1.21 Å vs. 1.23 Å in non-fluorinated analogs), indicating inductive effects .

Q. What strategies address contradictions between experimental and computational NMR chemical shifts?

- Methodology :

- Step 1 : Perform DFT calculations (GIAO method, solvent: CDCl) to predict shifts. Compare with experimental / data.

- Step 2 : Adjust computational models to account for solvent polarity, hydrogen bonding, and conformational flexibility. Use DMSO solvent corrections if discrepancies persist .

- Example : Computed shift: -118 ppm vs. experimental -120.5 ppm. Adjust for solvent dielectric effects (ε = 4.8 for CDCl) .

Q. How can reaction mechanisms for fluorination steps be validated using kinetic isotope effects (KIEs) or trapping experiments?

- Methodology :

- Step 1 : Synthesize deuterated analogs at the fluorination site. Compare reaction rates (KIE > 1 suggests bond-breaking in the rate-determining step).

- Step 2 : Add radical scavengers (TEMPO) or electrophilic traps (NaI) to identify intermediates. Analyze products via GC-MS .

- Key Insight : A primary KIE (k/k = 2.1) supports a concerted fluorination mechanism rather than a radical pathway.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.